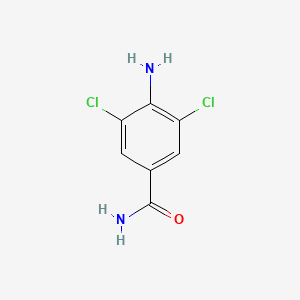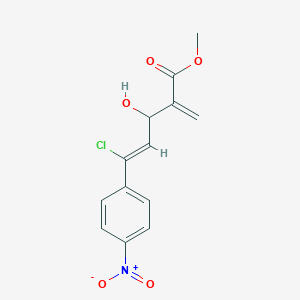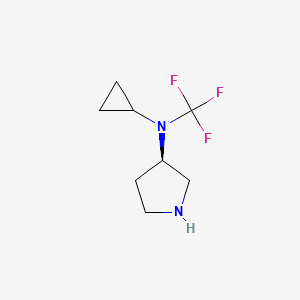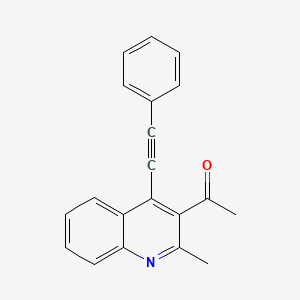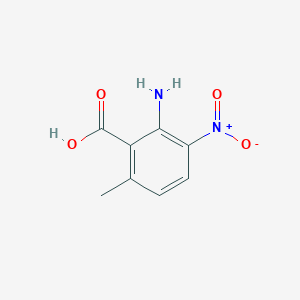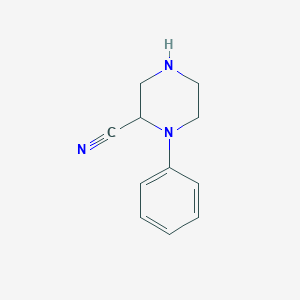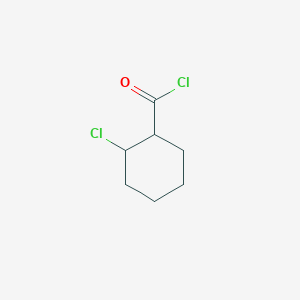
2-Chlorocyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorocyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a chlorine atom and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanol with thionyl chloride (SOCl₂) to form cyclohexyl chloride, which is then further reacted with phosgene (COCl₂) to introduce the carbonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of 2-Chlorocyclohexane-1-carbonyl chloride typically involves large-scale chlorination processes. The use of catalysts such as aluminum chloride (AlCl₃) can enhance the efficiency of the chlorination reaction. The subsequent introduction of the carbonyl chloride group is achieved through controlled reactions with phosgene under specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: The compound can undergo oxidation to form cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Major Products Formed
Substitution: Formation of cyclohexanol or cyclohexylamine.
Reduction: Formation of cyclohexane or cyclohexanol.
Oxidation: Formation of cyclohexanone or cyclohexanone derivatives.
Scientific Research Applications
2-Chlorocyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorocyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The chlorine atom can also participate in substitution reactions, making the compound versatile in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl chloride: Similar structure but lacks the carbonyl chloride group.
Cyclohexanecarbonyl chloride: Similar structure but lacks the chlorine atom on the cyclohexane ring.
Chlorocyclohexane: Similar structure but lacks the carbonyl chloride group
Uniqueness
2-Chlorocyclohexane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
37420-99-8 |
|---|---|
Molecular Formula |
C7H10Cl2O |
Molecular Weight |
181.06 g/mol |
IUPAC Name |
2-chlorocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2 |
InChI Key |
YBGRDIRBHQVWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


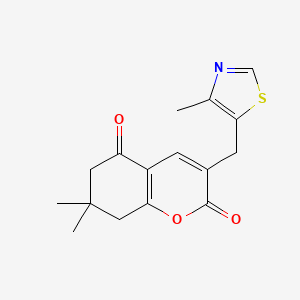
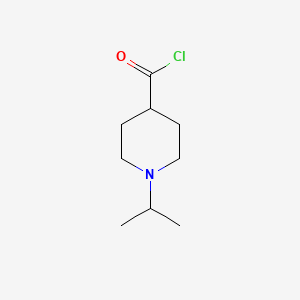

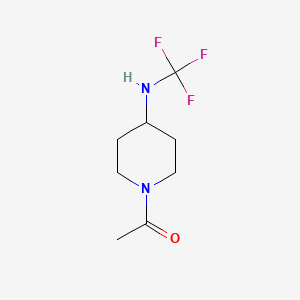
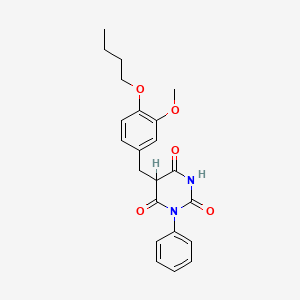
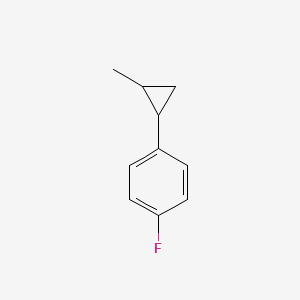
![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
